molecular formula C18H19N3O3S2 B268844 N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

Número de catálogo B268844
Peso molecular: 389.5 g/mol
Clave InChI: BHKQVDUHYJMPBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibiting BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in B-cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to have a potent inhibitory effect on BTK activity, with an IC50 value of 0.85 nM. It has also been shown to be selective for BTK, with minimal off-target effects on other kinases. In preclinical models, N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to induce cell death in B-cell malignancies, such as CLL, MCL, and DLBCL.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its potency, which allows for lower dosages and reduces the risk of side effects. However, one limitation of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the development of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance their efficacy. Another direction is the development of more selective and potent BTK inhibitors that can overcome resistance mechanisms. Additionally, the use of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma, is an area of active research.

Métodos De Síntesis

The synthesis of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-aminobenzamide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the thienylcarbonyl derivative. The final step involves the reaction of the thienylcarbonyl derivative with tetrahydro-2-furanylmethylamine and ammonium thiocyanate to form N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide.

Aplicaciones Científicas De Investigación

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models of B-cell malignancies and has shown promising results. In a study published in the journal Blood, N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to be effective in inhibiting BTK signaling and inducing cell death in CLL and MCL cells. Another study published in the journal Cancer Research showed that N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was effective in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells in vitro and in vivo.

Propiedades

Nombre del producto

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

Fórmula molecular

C18H19N3O3S2

Peso molecular

389.5 g/mol

Nombre IUPAC

N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H19N3O3S2/c22-16(19-11-14-6-2-8-24-14)12-4-1-5-13(10-12)20-18(25)21-17(23)15-7-3-9-26-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,19,22)(H2,20,21,23,25)

Clave InChI

BHKQVDUHYJMPBX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

SMILES canónico

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.